molecular formula C10H18N2O4 B572186 (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid CAS No. 1279034-98-8

(2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Cat. No. B572186
M. Wt: 230.264
InChI Key: ZLTYSXLMVYGBJO-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .

Scientific Research Applications

Crystal Structure and Chemical Synthesis

  • Crystal Structure Analysis : The analysis of related compounds has contributed to understanding molecular conformations and intermolecular interactions in crystals. For example, studies have shown how the pyrrolidine ring adopts specific conformations and how molecules link into chains via hydrogen bonds in the crystal structure, which is crucial for designing crystalline materials with desired properties (Yuan et al., 2010).

  • Chemical Synthesis and Reactivity : Research has explored the reactivity of cyclic amines, including pyrrolidine, with α,β-unsaturated aldehydes and ketones, demonstrating the utility of these compounds in synthetic organic chemistry for creating complex molecular architectures (Kang et al., 2015).

Enzymatic Synthesis and Biocatalysis

  • Enzymatic Aldol Reactions : The use of enzymes for the synthesis of amino acid derivatives demonstrates the applicability of (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid derivatives in creating chiral building blocks for pharmaceuticals. Enzymes can catalyze aldol additions of pyruvate to amino aldehyde derivatives, producing chiral α-substituted amino acids and hydroxy carboxylic acids with high selectivity and yield (Hernández et al., 2017).

  • Antimicrobial Activity : Compounds synthesized from related chemical structures have shown significant antimicrobial activities, indicating potential applications in developing new antibiotics or preservatives (Pund et al., 2020).

Organocatalysis

  • Asymmetric Organocatalysis : Derivatives of pyrrolidine, including those related to (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, have been used as organocatalysts in asymmetric syntheses. These applications underscore the role of such compounds in facilitating stereoselective chemical reactions, essential for producing chiral drugs and other active molecules (Zlotin, 2015).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available sources .

Future Directions

The future directions or potential applications of this compound are not mentioned in the available sources .

properties

IUPAC Name

(2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTYSXLMVYGBJO-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662519
Record name (4R)-4-[(tert-Butoxycarbonyl)amino]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

CAS RN

1279034-98-8
Record name (4R)-4-[(tert-Butoxycarbonyl)amino]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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